2,3-Diamino-5-bromobenzoic acid dihydrochloride

Übersicht

Beschreibung

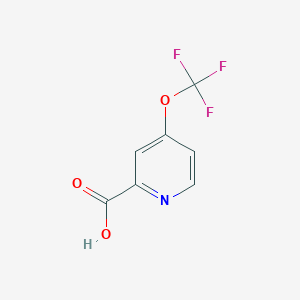

2,3-Diamino-5-bromobenzoic acid dihydrochloride is a chemical compound with the molecular formula C7H9BrCl2N2O2 and a molecular weight of 303.97 g/mol .

Chemical Reactions Analysis

The specific chemical reactions involving this compound are not provided in the search results. It’s likely that this compound could participate in various chemical reactions based on its functional groups .Wissenschaftliche Forschungsanwendungen

Ortho-Metalation of Unprotected Benzoic Acids

The study by Gohier and Mortier (2003) reveals the synthesis process involving ortho-metalation of unprotected 3-bromo benzoic acids with hindered lithium dialkylamides. This method generates lithium 3-bromo-2-lithiobenzoates, which can be trapped to afford various 2-substituted-3-bromobenzoic acids, demonstrating a chemical pathway to manipulate such compounds in organic synthesis (Gohier & Mortier, 2003).

Dihydrofolate Reductase Inhibitors Synthesis

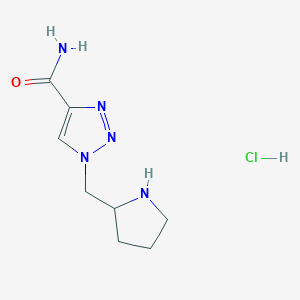

A study by Rosowsky, Fu, and Queener (2000) discusses the synthesis of compounds with bulky tricyclic aromatic groups, including 2,3-Diamino-5-bromobenzoic acid derivatives. These compounds are potent inhibitors of dihydrofolate reductase from various organisms, indicating their potential in medical chemistry for the development of drugs (Rosowsky et al., 2000).

Bromination in Organic Synthesis

The paper by Cao Sheng-li (2004) focuses on the key intermediate for the synthesis of certain anti-cancer drugs, highlighting the role of bromination and providing insights into the synthesis of complex molecules for pharmacological applications (Cao, 2004).

Material Science and Polymer Chemistry

Hyperbranched Polymer Synthesis

Jong-Beom Baek, Simko, and Loon-Seng Tan (2006) delve into the synthesis of a novel hyperbranched polymer containing alternating quinoxaline and benzoxazole repeat units. The synthesized polymer, derived from a monomer including 2,3-diamino groups, shows unique properties and potential applications in material science, underlining the importance of such chemical compounds in the development of advanced materials (Baek, Simko, & Tan, 2006).

Proton Exchange Membranes

Wang, Xiao, and Yan (2012) synthesized a series of sulfonated polybenzothiazoles, indicating the importance of such structures in the creation of proton exchange membranes. The research underscores the relevance of 2,3-diamino substituted compounds in the creation of materials with high thermal and oxidative stability, essential for energy-related applications (Wang, Xiao, & Yan, 2012).

Wirkmechanismus

Zukünftige Richtungen

Eigenschaften

IUPAC Name |

2,3-diamino-5-bromobenzoic acid;dihydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H7BrN2O2.2ClH/c8-3-1-4(7(11)12)6(10)5(9)2-3;;/h1-2H,9-10H2,(H,11,12);2*1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OJPFJANHNZVEIL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C(C(=C1C(=O)O)N)N)Br.Cl.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H9BrCl2N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

303.97 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![(2R,3R)-3-[(2-chlorophenyl)carbamoyl]-2,3-dihydroxypropanoic acid](/img/structure/B1405303.png)

![(E)-[amino(phenyl)methylidene]amino 2-{[(tert-butoxy)carbonyl]amino}acetate](/img/structure/B1405306.png)

![2-[(2-Fluorophenyl)amino]-1,3-thiazole-4-carboxylic acid](/img/structure/B1405308.png)

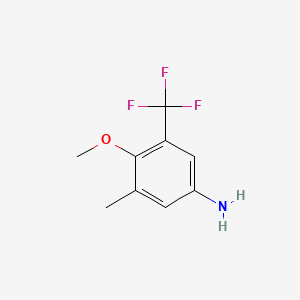

![3-[4-Fluoro-3-methyl-5-(trifluoromethyl)phenyl]propionic acid](/img/structure/B1405315.png)